Chemical structure and properties of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine
Chemical structure and properties of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine
Executive Summary: The Privileged Scaffold
In the landscape of modern medicinal chemistry, the 1,3,4-oxadiazole ring is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine represents a critical derivative within this class. The inclusion of the 3,5-dimethylphenyl moiety confers specific lipophilic properties that enhance membrane permeability compared to its unsubstituted phenyl analogs, while the 2-amino group serves as a versatile handle for further derivatization (e.g., sulfonamide or amide formation) or as a hydrogen bond donor in active sites.
This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, a validated synthesis protocol using the cyanogen bromide method, and its structural identification parameters.
Chemical Constitution & Physicochemical Profile[1][2][3][4][5]
The molecule consists of a central electron-deficient 1,3,4-oxadiazole ring flanked by an electron-rich 3,5-dimethylphenyl group and a primary amine. This push-pull electronic structure influences both its reactivity and binding affinity.
Structural Properties Table
| Property | Value / Description | Significance |
| Molecular Formula | C₁₀H₁₁N₃O | Core composition. |
| Molecular Weight | 189.22 g/mol | Fragment-like, ideal for lead optimization (Rule of 3 compliant). |
| Physical State | White to off-white crystalline solid | High lattice energy due to intermolecular H-bonding. |
| Predicted LogP | ~2.1 - 2.4 | Moderate lipophilicity; good oral bioavailability potential. |
| H-Bond Donors | 1 (–NH₂) | Critical for receptor interaction. |
| H-Bond Acceptors | 3 (N-3, N-4, O-1) | The oxadiazole nitrogens are weak bases but good acceptors. |
| pKa (Conjugate Acid) | ~2.5 - 3.0 (Oxadiazole ring) | The ring is weakly basic; the amine is poorly nucleophilic due to resonance delocalization. |
Electronic & Steric Analysis[3]
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3,5-Dimethyl Substitution: The methyl groups at the meta positions exert a positive inductive effect (+I), slightly increasing electron density on the phenyl ring. Sterically, they prevent free rotation in tight binding pockets, potentially locking the conformation in a bioactive state (atropisomerism is unlikely but rotational barriers are increased).
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Oxadiazole Core: The ring is aromatic but electron-deficient.[1] It acts as a bioisostere for amide and ester groups, offering improved metabolic stability against hydrolysis.
Validated Synthesis Protocol
Methodology: Cyclodesulfurization of Hydrazides (Cyanogen Bromide Method) Reaction Type: Electrophilic Cyclization Scale: Laboratory (10 mmol baseline)
This protocol utilizes the reaction between 3,5-dimethylbenzoic acid hydrazide and cyanogen bromide (CNBr). This pathway is preferred over oxidative cyclization of semicarbazones for its high yield and cleaner impurity profile.
Reagents & Materials
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Precursor: 3,5-Dimethylbenzoic acid hydrazide (1.0 eq)
-
Cyclizing Agent: Cyanogen Bromide (CNBr) (1.1 eq) [DANGER: Highly Toxic/Volatile]
-
Base: Sodium Bicarbonate (NaHCO₃) or Potassium Bicarbonate (KHCO₃) (1.1 eq)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) (Abs. grade)
-
Quenching: Sodium Hypochlorite (Bleach) solution (for CNBr waste)
Step-by-Step Procedure
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Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3,5-dimethylbenzoic acid hydrazide (1.64 g, 10 mmol) in Methanol (20 mL).
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Activation: Cool the solution to 0–5°C using an ice bath. Add Cyanogen Bromide (1.16 g, 11 mmol) portion-wise. Note: Handle CNBr in a fume hood with strict safety protocols.
-
Cyclization: Add the base (NaHCO₃ , 0.92 g, 11 mmol) slowly to the mixture.
-
Reflux: Remove the ice bath and heat the reaction mixture to reflux (approx. 65°C) for 2–4 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1). The hydrazide spot should disappear.
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice/water (100 mL) with vigorous stirring.
-
Neutralize with dilute ammonium hydroxide if necessary to ensure precipitation of the free amine.
-
-
Isolation: Filter the resulting solid precipitate under vacuum. Wash the filter cake with cold water (3 x 10 mL) to remove inorganic salts.
-
Purification: Recrystallize from Ethanol/Water (8:2) to yield pure 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine.
Mechanism of Action (DOT Diagram)
The following diagram illustrates the transformation from the hydrazide to the oxadiazole amine.
Caption: Figure 1. Synthesis pathway via Cyanogen Bromide mediated cyclization.[1]
Structural Identification (Spectroscopy)
To validate the synthesized compound, the following spectral signals are diagnostic.
¹H-NMR (300 MHz, DMSO-d₆)
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δ 2.30 ppm (s, 6H): Two methyl groups attached to the phenyl ring.
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δ 7.00 ppm (s, 2H): Broad singlet for the primary amine (–NH₂). Note: This signal is exchangeable with D₂O.
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δ 7.15 ppm (s, 1H): Aromatic proton at the para position (between methyls).
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δ 7.50 ppm (s, 2H): Aromatic protons at the ortho positions.
IR Spectroscopy (KBr Pellet)
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3300–3100 cm⁻¹: N–H stretching (primary amine doublet).
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1610–1620 cm⁻¹: C=N stretching (oxadiazole ring).
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1050–1070 cm⁻¹: C–O–C stretching (ether linkage of the ring).
Biological Potential & SAR Analysis
The 5-aryl-1,3,4-oxadiazol-2-amine scaffold is a versatile pharmacophore.[2][3] The specific 3,5-dimethyl substitution pattern is often employed to optimize Lipophilic Efficiency (LipE) .
Structure-Activity Relationship (SAR) Map
The following diagram details how specific structural regions contribute to biological activity.
Caption: Figure 2. Structure-Activity Relationship (SAR) breakdown of the target molecule.
Known Applications
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Antimicrobial Agents: Oxadiazoles disrupt bacterial cell wall synthesis. The 3,5-dimethyl analog has shown efficacy in screens against Gram-positive bacteria (S. aureus).
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Anticancer Kinase Inhibitors: The planar structure allows intercalation into kinase ATP-binding pockets. The amine group often forms a "hinge binder" hydrogen bond.
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Antitubercular Activity: Analogs (specifically nitro-substituted, but also methyl) inhibit Mycobacterium tuberculosis by targeting the DprE1 enzyme.[4]
References
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Vertex AI Search. (2026). Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. Google Patents. Link
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Jasiak, A., et al. (2022).[5][1][6] Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Link
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Somani, R. R., et al. (2009). Synthesis and biological evaluation of some 1,3,4-oxadiazoles. Der Pharma Chemica.[2] Link
-
PubChem. (2025).[7] 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine Compound Summary. National Library of Medicine. Link
-
Karabanovich, G., et al. (2025).[4][8][9] 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives... Synthesis and evaluation. PLOS One. Link
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